![molecular formula C24H25N3O4 B2675714 8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-07-1](/img/structure/B2675714.png)
8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the spirotetramat class of compounds . Spirotetramat is a second-generation insecticide developed by Bayer CropScience . It has a good efficacy and safety for crops .
Synthesis Analysis
Spirotetramat was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . It was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Chemical Reactions Analysis
The synthesis of spirotetramat involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Aplicaciones Científicas De Investigación
Antimicrobial and Detoxification Applications
Research involving N-halamine-coated cotton utilizing derivatives of triazaspirodecane dione demonstrates significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. The study indicates potential applications in developing antimicrobial surfaces or materials, particularly useful in healthcare settings to prevent infection spread (Ren et al., 2009).
Therapeutic Potential for Anemia
A structural class of triazaspirodecane diones has been identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD1-3), demonstrating efficacy in the treatment of anemia. This discovery outlines the compound's potential role in modulating erythropoietin (EPO) levels, offering a new avenue for anemia treatment through erythropoiesis stimulation (Váchal et al., 2012).
Anticonvulsant Activity
Derivatives of azaspirodecane dione have been evaluated for their anticonvulsant and neurotoxic properties. Certain compounds within this chemical family displayed significant activity in the maximal electroshock seizure (MES) test, highlighting their potential as anticonvulsant agents. This suggests the possibility of chemical modifications on the triazaspirodecane dione backbone to enhance anticonvulsant efficacy while minimizing neurotoxicity (Obniska et al., 2006).
Myelostimulating Activity
Studies have shown that certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives possess myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis. This indicates the compound's potential in supporting bone marrow recovery, particularly in conditions artificially induced by agents like cyclophosphamide (Yu et al., 2018).
Corrosion Inhibition
In the field of materials science, spirocyclopropane derivatives, closely related to triazaspirodecane diones, have been investigated for their corrosion inhibition properties. These compounds have demonstrated effective protection for mild steel in acidic environments, suggesting potential applications in industrial corrosion protection (Chafiq et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-phenoxyethyl)-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-21(12-11-19-7-3-1-4-8-19)26-15-13-24(14-16-26)22(29)27(23(30)25-24)17-18-31-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,25,30)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBIGMELQGDNW-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

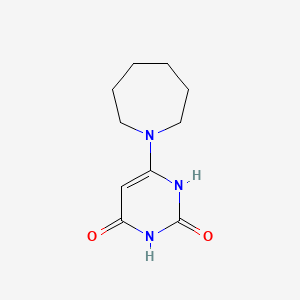
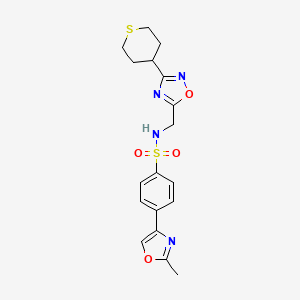
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)
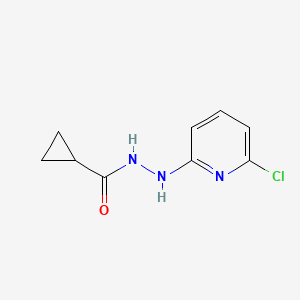
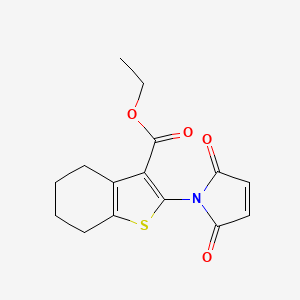
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2675641.png)
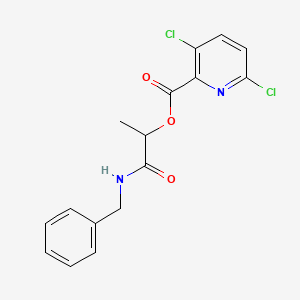
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)
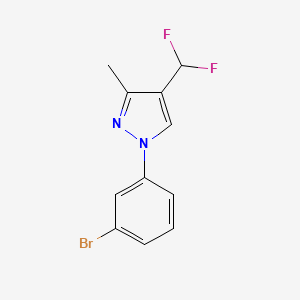
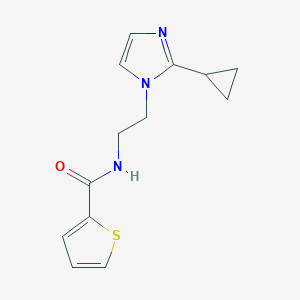
![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B2675649.png)
![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B2675651.png)
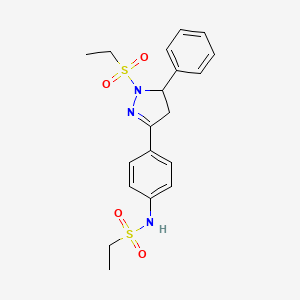
![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)